molecular formula C7H7NO3 B13522028 5-(Hydroxymethyl)nicotinic acid

5-(Hydroxymethyl)nicotinic acid

Cat. No.: B13522028
M. Wt: 153.14 g/mol
InChI Key: ZWSDYSDJHGQXKV-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a hydroxymethyl group attached to the fifth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydroxymethyl)nicotinic acid typically involves the hydroxymethylation of nicotinic acid. One common method is the reaction of nicotinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. This reaction results in the formation of the hydroxymethyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. For example, the catalytic oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-established method for producing nicotinic acid derivatives . This method can be adapted to produce this compound by modifying the reaction conditions and catalysts used.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: 5-Carboxynicotinic acid.

    Reduction: 5-(Hydroxymethyl)nicotinic alcohol.

    Substitution: Various substituted nicotinic acid derivatives depending on the substituent introduced.

Scientific Research Applications

5-(Hydroxymethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)nicotinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Hydroxymethyl)nicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional modifications and derivatizations, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-(hydroxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSDYSDJHGQXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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